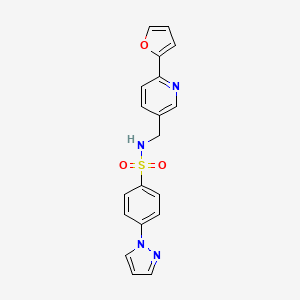

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that features a unique combination of furan, pyridine, pyrazole, and benzenesulfonamide moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl pyridine intermediate, which is then subjected to a series of reactions to introduce the pyrazole and benzenesulfonamide groups. Key steps may include:

Formation of the furan-2-yl pyridine intermediate: This can be achieved through a coupling reaction between furan and pyridine derivatives under catalytic conditions.

Introduction of the pyrazole group: This step often involves the reaction of the intermediate with a suitable pyrazole precursor under acidic or basic conditions.

Sulfonamide formation: The final step typically involves the reaction of the intermediate with a sulfonyl chloride derivative to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Analyse Des Réactions Chimiques

Sulfonamide Group Reactivity

The benzenesulfonamide core participates in reactions typical of sulfonamides, including:

-

Hydrolysis : Acidic or alkaline hydrolysis cleaves the sulfonamide bond, producing sulfonic acid derivatives and amines. For example, under acidic conditions (HCl, 100°C), the sulfonamide group undergoes hydrolysis to yield 4-(1H-pyrazol-1-yl)benzenesulfonic acid and N-((6-(furan-2-yl)pyridin-3-yl)methyl)amine .

-

N-Alkylation : The sulfonamide nitrogen reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form N-alkylated derivatives. This modifies electronic properties and enhances lipophilicity.

Pyridine and Furan Ring Modifications

The pyridine and furan rings undergo distinct transformations:

Pyridine Reactivity

-

Electrophilic Substitution : The pyridine ring undergoes nitration at the 4-position under HNO₃/H₂SO₄, yielding nitro derivatives. Bromination (Br₂/FeBr₃) occurs preferentially at the 5-position due to electron-withdrawing effects of the sulfonamide group .

-

Coordination Chemistry : The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Zn²⁺). These complexes show enhanced stability in polar aprotic solvents like DMF .

Furan Reactivity

-

Diels-Alder Reactions : The furan ring participates as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts.

-

Oxidation : Oxidizing agents (e.g., mCPBA) convert the furan ring to a γ-lactone, though this reaction is less efficient compared to simpler furan derivatives due to steric hindrance .

Pyrazole Functionalization

The 1H-pyrazol-1-yl group demonstrates versatile reactivity:

-

N-Alkylation : Treatment with alkyl bromides in the presence of NaH generates 1,3-dialkylated pyrazoles, altering steric and electronic profiles .

-

Metal Coordination : Pyrazole nitrogen atoms coordinate with metal ions (e.g., Pd²⁺, Pt²⁺), forming complexes studied for catalytic applications .

Stability Under Biological Conditions

In vivo studies of structurally related sulfonamides reveal:

Comparative Reactivity of Functional Groups

The reactivity hierarchy of key groups in the compound is as follows:

| Functional Group | Reactivity (Relative Rate) | Dominant Reaction Type |

|---|---|---|

| Sulfonamide nitrogen | High | Hydrolysis, alkylation |

| Pyridine ring | Moderate | Electrophilic substitution |

| Furan ring | Moderate | Cycloaddition, oxidation |

| Pyrazole nitrogen | Low | Coordination, alkylation |

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds similar to N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide exhibit anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

Table 1: Mechanisms of Anticancer Activity

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Triggers programmed cell death in malignant cells. |

| Inhibition of Kinases | Blocks key enzymes involved in cell signaling pathways (e.g., PI3K/Akt). |

| Cell Cycle Arrest | Prevents cancer cells from progressing through the cell cycle. |

Antimicrobial Properties

There is growing evidence supporting the antimicrobial efficacy of sulfonamide derivatives. The compound may exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study: Efficacy Against Bacterial Strains

In a controlled study, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential for therapeutic use in treating infections.

Enzyme Inhibition

The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition disrupts nucleotide synthesis, leading to bacterial cell death.

Receptor Modulation

Preliminary studies suggest that the compound may also interact with various receptors involved in inflammation and immune responses, potentially modulating pathways related to autoimmune diseases.

Future Directions and Research Needs

While promising results have been observed, further research is essential to fully elucidate the therapeutic potential of this compound:

Clinical Trials

Initiating clinical trials will be crucial to assess safety and efficacy in human subjects.

Structure–Activity Relationship Studies

Investigating modifications to the chemical structure may enhance potency and selectivity for desired targets.

Mécanisme D'action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide: shares structural similarities with other compounds containing furan, pyridine, pyrazole, and sulfonamide groups.

N-(pyridin-3-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide: Lacks the furan moiety but has similar core structures.

This compound derivatives: Modified versions with different substituents on the aromatic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the compound's biological activity, including its mechanisms, efficacy in various studies, and comparative data.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a pyridine moiety, and a pyrazole group, which are known for their diverse biological activities. Its molecular formula is C17H16N4O2S, and it has a molecular weight of approximately 344.40 g/mol. The presence of the sulfonamide group is particularly noteworthy as it often contributes to the biological activity of compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit the enzyme carbonic anhydrase, which plays a critical role in various physiological processes.

- Anticancer Activity : Compounds containing pyrazole and pyridine rings have been shown to exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Antimicrobial Properties : The furan and sulfonamide components contribute to the antimicrobial activity against various pathogens.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 26 | Inhibition of cell proliferation |

| HepG2 (Liver) | 17.82 | Disruption of mitochondrial function |

These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study examining its efficacy against various bacterial strains, it exhibited:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Mycobacterium tuberculosis | 6.25 |

These results indicate that the compound possesses significant antibacterial activity, particularly against resistant strains.

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and assessed their anticancer properties. One derivative showed an IC50 value of 3.79 µM against MCF7 cells, indicating enhanced potency compared to the parent compound .

Case Study 2: Antimicrobial Screening

A comprehensive screening conducted by Santos et al. highlighted the antimicrobial potential of this compound against Plasmodium falciparum. The study utilized flow cytometry to measure the effectiveness, revealing that it significantly inhibited parasite growth at concentrations as low as 5 µM .

Propriétés

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c24-27(25,17-7-5-16(6-8-17)23-11-2-10-21-23)22-14-15-4-9-18(20-13-15)19-3-1-12-26-19/h1-13,22H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOKFEFMGPZUFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN=C(C=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.